4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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Overview
Description
4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26ClFN6O and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.1840653 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Synthesis and Evaluation for Lung Cancer : A study highlighted the synthesis of compounds related to this chemical structure and their testing against various human cancer cell lines, including lung, breast, and CNS cancer. The compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : A study synthesized a series of pyridobenzothiazine acid derivatives and evaluated their in vitro antibacterial activity. These compounds displayed potent antibacterial activities against Gram-positive and Gram-negative pathogens (Cecchetti et al., 1987).
In Vitro Antiproliferative Activity
- Evaluation Against Human Cancer Cell Lines : Research into the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed that some compounds exhibited good antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Agents
- Synthesis for Anti-Inflammatory and Analgesic Use : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their cyclooxygenase-1/2 (COX-1/2) inhibition and showed potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Molecular Dynamics Simulation
- Corrosion Inhibition on Iron : Quantum chemical calculations and molecular dynamics simulations were conducted to study the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron, highlighting the potential application in corrosion prevention (Kaya et al., 2016).
Drug Metabolism
- Inactivation of Human Cytochrome P450 2D6 : A study investigated the inactivation of CYP2D6 by certain compounds, including those with planar, aromatic groups and basic nitrogens, similar to the structure . The study provided insights into potential drug interactions (Livezey et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN6O/c1-15-24-19(27-7-5-26(2)6-8-27)14-20(25-15)28-9-11-29(12-10-28)21(30)17-4-3-16(23)13-18(17)22/h3-4,13-14H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOFPGWRBLDNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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